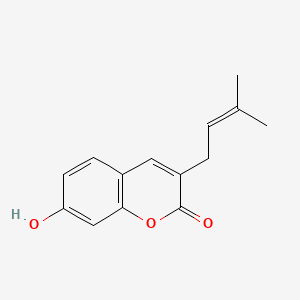

7-Hydroxy-3-prenylcoumarin

Description

Structure

3D Structure

Properties

IUPAC Name |

7-hydroxy-3-(3-methylbut-2-enyl)chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O3/c1-9(2)3-4-11-7-10-5-6-12(15)8-13(10)17-14(11)16/h3,5-8,15H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOTVZVKUYCAWMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=CC2=C(C=C(C=C2)O)OC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling 7-Hydroxy-3-prenylcoumarin: A Technical Guide to its Natural Sources and Isolation

For Immediate Release

This technical guide provides a comprehensive overview of the natural sources and isolation protocols for 7-Hydroxy-3-prenylcoumarin, a prenylated coumarin (B35378) of interest to researchers in natural product chemistry, drug discovery, and pharmacology. This document details the primary plant source, experimental procedures for its extraction and purification, and quantitative data where available.

Primary Natural Source: The Genus Coriaria

Scientific literature predominantly identifies Coriaria nepalensis , a plant belonging to the genus Coriaria, as a natural source of this compound.[1][2][3] Phytochemical investigations of this plant have led to the successful isolation and characterization of this specific prenylated coumarin among other secondary metabolites.

Quantitative Yield

The yield of this compound from natural sources can vary based on several factors, including the specific plant part used, geographical location, and the extraction and purification methodology employed. The following table summarizes the available quantitative data from a notable study on Coriaria nepalensis.

| Plant Material | Plant Part | Extraction Method | Yield of this compound | Reference |

| Coriaria nepalensis | Stems and Leaves | Methanol (B129727) Extraction followed by Chromatographic Purification | Data not explicitly quantified in the available abstract, but isolated as one of 14 coumarins. | [1][4] |

Note: While the presence of this compound in Coriaria nepalensis is confirmed, specific yield percentages are not always detailed in the preliminary findings of the referenced literature. Further investigation of the full-text articles is recommended for researchers seeking precise quantitative data.

Experimental Protocols: Isolation of this compound from Coriaria nepalensis

The isolation of this compound from Coriaria nepalensis typically involves a multi-step process encompassing extraction, fractionation, and chromatographic purification. The following is a generalized protocol based on common phytochemical investigation practices for isolating coumarins.

Plant Material Collection and Preparation

-

Collection: The stems and leaves of Coriaria nepalensis are collected.[1]

-

Identification: The plant material is authenticated by a qualified botanist.

-

Drying and Pulverization: The collected plant material is air-dried in the shade and then ground into a coarse powder to increase the surface area for efficient extraction.

Extraction

-

Solvent Extraction: The powdered plant material is subjected to exhaustive extraction with a polar solvent, typically methanol (MeOH), at room temperature. This process is often repeated multiple times to ensure the complete extraction of secondary metabolites.

-

Concentration: The resulting methanolic extract is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation

-

Solvent-Solvent Partitioning: The crude methanolic extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH). This step separates compounds based on their polarity, with coumarins often concentrating in the ethyl acetate fraction.

Chromatographic Purification

-

Column Chromatography: The ethyl acetate fraction, being rich in coumarins, is subjected to column chromatography over silica (B1680970) gel. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with a solvent such as ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Preparative Thin Layer Chromatography (pTLC): Fractions containing the target compound, as indicated by TLC analysis, may be further purified using preparative TLC with an appropriate solvent system.

-

High-Performance Liquid Chromatography (HPLC): Final purification to obtain this compound in high purity is often achieved using preparative or semi-preparative HPLC, employing a suitable column (e.g., C18) and a mobile phase, often a mixture of methanol and water or acetonitrile (B52724) and water.

Structure Elucidation

The structure of the isolated compound is confirmed using various spectroscopic techniques, including:

-

Nuclear Magnetic Resonance (NMR): 1H NMR, 13C NMR, COSY, HMQC, and HMBC experiments are used to determine the chemical structure.

-

Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the molecular formula.

-

Infrared (IR) and Ultraviolet (UV) Spectroscopy: These techniques provide information about the functional groups and the chromophore of the molecule.

Visualizing the Isolation Workflow

The following diagrams illustrate the key stages in the isolation of this compound.

Caption: General workflow for the isolation of this compound.

Caption: Logical flow of the isolation and purification process.

References

The Biosynthesis of 7-Hydroxy-3-prenylcoumarin in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biosynthesis of 7-Hydroxy-3-prenylcoumarin in plants. While the complete pathway has not been fully elucidated in a single plant species, this document consolidates current knowledge on the well-established upstream biosynthesis of its precursor, umbelliferone (B1683723) (7-hydroxycoumarin), and proposes a putative final step for the C3-prenylation based on analogous enzymatic reactions discovered in plants. This guide is intended for researchers, scientists, and drug development professionals interested in the natural product biosynthesis of coumarins and their potential for metabolic engineering and pharmaceutical applications. Detailed experimental protocols for the characterization of the enzymes involved in this pathway are provided, along with a summary of available quantitative data.

Introduction

Coumarins are a diverse class of phenolic secondary metabolites widely distributed in the plant kingdom, known for their broad range of biological activities, including anticoagulant, anti-inflammatory, antioxidant, and antimicrobial properties.[1][2][3] The addition of a prenyl group to the coumarin (B35378) scaffold, a process known as prenylation, often enhances their bioactivity and lipophilicity, making prenylated coumarins attractive targets for drug discovery and development.[4] this compound is a naturally occurring prenylated coumarin; however, its biosynthetic pathway in plants has not been explicitly detailed in scientific literature. This guide will delineate the known upstream pathway leading to the formation of the coumarin nucleus and propose a scientifically-grounded putative final step for the characteristic C3-prenylation.

Upstream Biosynthesis: The Phenylpropanoid Pathway to Umbelliferone

The biosynthesis of this compound begins with the general phenylpropanoid pathway, which synthesizes the precursor molecule, umbelliferone (7-hydroxycoumarin). This pathway starts with the aromatic amino acid L-phenylalanine.

The key enzymatic steps are as follows:

-

Phenylalanine Ammonia Lyase (PAL): L-phenylalanine is deaminated to form trans-cinnamic acid.[5]

-

Cinnamate-4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates trans-cinnamic acid at the C4 position to produce p-coumaric acid.[5]

-

4-Coumarate:CoA Ligase (4CL): This enzyme activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.[5]

-

p-Coumaroyl-CoA 2'-Hydroxylase (C2'H): Another critical cytochrome P450 enzyme that hydroxylates p-coumaroyl-CoA at the 2' position. The resulting intermediate undergoes spontaneous trans-cis isomerization and lactonization to form umbelliferone.[6]

Diagram of the Umbelliferone Biosynthesis Pathway

Table 1: Enzymes in the Upstream Biosynthesis of Umbelliferone

| Enzyme Name | Abbreviation | Enzyme Commission (EC) Number | Function |

| Phenylalanine Ammonia Lyase | PAL | 4.3.1.24 | Deamination of L-phenylalanine |

| Cinnamate-4-Hydroxylase | C4H | 1.14.14.91 | Hydroxylation of trans-cinnamic acid |

| 4-Coumarate:CoA Ligase | 4CL | 6.2.1.12 | Ligation of Coenzyme A to p-coumaric acid |

| p-Coumaroyl-CoA 2'-Hydroxylase | C2'H | 1.14.13.11 | Hydroxylation and subsequent cyclization to form umbelliferone |

The Crucial Prenylation Step: A Putative Pathway to this compound

The final step in the biosynthesis of this compound is the attachment of a dimethylallyl pyrophosphate (DMAPP) group to the C3 position of umbelliferone. While C6 and C8 prenylation of umbelliferone are well-documented steps in the formation of linear and angular furanocoumarins, respectively, the enzyme responsible for C3 prenylation of coumarins in plants has not yet been characterized.[7]

However, the discovery of a prenyltransferase, MePT2, from the medicinal plant Murraya exotica provides strong evidence for the existence of enzymes capable of C3 prenylation of aromatic compounds. MePT2 specifically catalyzes the C3-dimethylallylation of quinolone alkaloids.[8] Although this enzyme was not reported to be tested with coumarin substrates, its regiospecificity suggests that a homologous enzyme may exist that utilizes umbelliferone as a substrate.

Therefore, we propose a putative final step catalyzed by a hypothetical Umbelliferone C3-Prenyltransferase (uC3PT) .

Diagram of the Putative C3-Prenylation Step

Quantitative Data

Quantitative data for the biosynthesis of this compound is limited due to the putative nature of the final enzymatic step. However, kinetic data for some plant aromatic prenyltransferases acting on phenolic substrates have been reported and can serve as a reference.

Table 2: Representative Kinetic Data for Plant Aromatic Prenyltransferases

| Enzyme | Source Organism | Substrate(s) | Km (µM) | kcat (s-1) | Reference |

| PcPT | Petroselinum crispum | Umbelliferone | 2.5 ± 0.3 | 0.012 | [7] |

| PcPT | Petroselinum crispum | DMAPP | 78 ± 12 | 0.012 | [7] |

| MePT1 | Murraya exotica | Umbelliferone | 15.6 ± 1.2 | 0.034 | [8] |

| MePT1 | Murraya exotica | Geranyl Pyrophosphate (GPP) | 5.8 ± 0.5 | 0.034 | [8] |

Note: Data for a C3-prenyltransferase acting on a coumarin substrate is not currently available.

Experimental Protocols

This section provides detailed methodologies for the key experiments required to elucidate and characterize the biosynthetic pathway of this compound.

Heterologous Expression and Purification of Pathway Enzymes

This protocol is a general guideline for the expression and purification of enzymes like PAL, C4H, 4CL, and a putative uC3PT, which are often membrane-associated.

Diagram of the Experimental Workflow

Methodology:

-

Gene Identification and Cloning: Identify candidate genes for the enzymes (PAL, C4H, 4CL, and putative uC3PT) from the plant of interest using transcriptomic data. Amplify the coding sequences from cDNA and clone them into a suitable expression vector (e.g., pET-28a(+)) containing a purification tag (e.g., His-tag).

-

Heterologous Expression: Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)). Grow the cells in a suitable medium (e.g., LB broth) to an optimal density (OD600 of 0.6-0.8) and induce protein expression with an appropriate inducer (e.g., 0.1-1 mM IPTG) at a reduced temperature (e.g., 16-20°C) for several hours.

-

Protein Purification: Harvest the cells by centrifugation. Resuspend the cell pellet in a lysis buffer and lyse the cells by sonication. For membrane-bound enzymes like C4H, C2'H, and prenyltransferases, solubilization with detergents may be necessary. Purify the protein from the soluble fraction using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).[8]

In Vitro Enzyme Assays

5.2.1. Assay for PAL, C4H, and 4CL

These assays can be performed sequentially or as coupled assays, with product formation monitored by HPLC.

-

Reaction Mixture:

-

Buffer (e.g., 100 mM Tris-HCl, pH 8.8 for PAL; 50 mM potassium phosphate, pH 7.5 for C4H and 4CL)

-

Substrate (L-phenylalanine for PAL, trans-cinnamic acid for C4H, p-coumaric acid for 4CL)

-

Cofactors (e.g., ATP and MgCl2 for 4CL; NADPH for C4H)

-

Purified enzyme

-

-

Procedure:

-

Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period.

-

Stop the reaction by adding an acid (e.g., HCl) and an organic solvent (e.g., ethyl acetate).

-

Extract the product, evaporate the solvent, and redissolve the residue in a suitable solvent for HPLC analysis.

-

Quantify the product based on a standard curve.

-

5.2.2. Assay for a Putative Umbelliferone C3-Prenyltransferase (uC3PT)

This protocol is adapted from assays for other aromatic prenyltransferases.

-

Reaction Mixture:

-

Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Umbelliferone (substrate)

-

Dimethylallyl pyrophosphate (DMAPP, prenyl donor)

-

Divalent cation (e.g., 5 mM MgCl2)

-

Purified putative uC3PT enzyme

-

-

Procedure:

-

Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for 1-2 hours.

-

Stop the reaction and extract the products as described above.

-

Analyze the reaction products by HPLC and confirm the identity of this compound by LC-MS.

-

For kinetic analysis, vary the concentration of one substrate while keeping the other saturated and measure the initial reaction rates.

-

Conclusion and Future Perspectives

The biosynthesis of this compound in plants is a fascinating example of the diversification of secondary metabolic pathways. While the upstream pathway leading to the umbelliferone core is well-established, the final C3-prenylation step remains to be definitively characterized. The identification of a C3-specific prenyltransferase for quinolone alkaloids strongly suggests that a similar enzyme is responsible for the formation of 3-prenylated coumarins.

Future research should focus on the identification and characterization of this putative umbelliferone C3-prenyltransferase from plants known to produce 3-prenylated coumarins. The successful cloning and functional expression of this enzyme would not only complete our understanding of this biosynthetic pathway but also provide a valuable biocatalyst for the metabolic engineering of microorganisms to produce novel and bioactive prenylated coumarins for pharmaceutical applications. The experimental protocols outlined in this guide provide a roadmap for these future investigations.

References

- 1. Plant Phenolics: Extraction, Analysis and Their Antioxidant and Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological Activity of Vegetal Extracts Containing Phenols on Plant Metabolism [mdpi.com]

- 3. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 4. edepot.wur.nl [edepot.wur.nl]

- 5. researchgate.net [researchgate.net]

- 6. Heterologous expression, purification, and characterization of type II polyketide acyl carrier proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Functional heterologous expression and purification of a mammalian methyl-CpG binding domain in suitable yield for DNA methylation profiling assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Strategies for Heterologous Expression, Synthesis, and Purification of Animal Venom Toxins [frontiersin.org]

An In-depth Technical Guide on the Properties of 7-Hydroxycoumarins

Introduction

This technical guide provides a comprehensive overview of the physical and chemical properties of 7-Hydroxy-3-prenylcoumarin and related 7-hydroxycoumarin derivatives. Due to the limited availability of specific experimental data for this compound, this document leverages data from its parent compound, 7-Hydroxycoumarin (also known as Umbelliferone), and the well-studied derivative, 7-Hydroxy-4-methylcoumarin, to provide a thorough reference for researchers, scientists, and drug development professionals. The guide covers key physicochemical properties, spectral data, established experimental protocols for synthesis and characterization, and known biological activities.

This compound is a natural product that can be isolated from plants such as Coriaria nepalensis[1]. Coumarins, as a class, are benzopyrone derivatives widely recognized for their broad range of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer effects[2][3]. This makes them a significant scaffold in medicinal chemistry and drug discovery.

Section 1: Physicochemical Properties

The fundamental physical and chemical properties of this compound and its related analogues are summarized below. These properties are critical for understanding the compound's behavior in various chemical and biological systems.

Table 1: Core Physical and Chemical Properties

| Property | This compound | 7-Hydroxycoumarin (Umbelliferone) | 7-Hydroxy-4-methylcoumarin |

| CAS Number | 86654-26-4[1] | 93-35-6 | 90-33-5[4] |

| Molecular Formula | C14H14O3 | C9H6O3[5] | C10H8O3[4] |

| Molecular Weight | 230.26 g/mol | 162.14 g/mol | 176.17 g/mol [4] |

| Melting Point | Data not available | 225-228 °C | 188.5-190 °C[4] |

| Appearance | Data not available | Needle-like crystals | Needle-like crystals[4] |

| Solubility | Data not available | Soluble in ethanol (B145695), acetic acid, alkali solutions; slightly soluble in hot water, ether, chloroform[4]. | Soluble in ethanol, acetic acid, alkali solutions; slightly soluble in hot water, ether, chloroform[4]. |

Section 2: Spectral Data

Spectroscopic data is essential for the structural elucidation and characterization of chemical compounds. The following table summarizes key spectral information for 7-Hydroxy-4-methylcoumarin, a close structural analogue of the target compound.

Table 2: Spectral Data for 7-Hydroxy-4-methylcoumarin

| Technique | Data and Observations |

| ¹H NMR | (400 MHz, DMSO-d6): δ 10.52 (s, 1H, -OH), 7.57-7.59 (d, 1H, Ar-H), 6.78-6.81 (m, 1H, Ar-H), 6.70 (d, 1H, Ar-H), 6.12 (s, 1H), 2.36 (s, 3H, -CH3)[6]. |

| ¹³C NMR | (DMSO-d6): δ 161.62, 160.77, 155.52, 153.12, 126.39, 113.40, 110.02, 108.37, 102.81, 18.2 (CH3) (Note: Full assignment varies slightly by source)[6]. |

| FT-IR (KBr, cm⁻¹) | Key peaks correspond to O-H stretching, C=O (lactone) stretching (approx. 1720 cm⁻¹), and C=C (aromatic) stretching (approx. 1610 cm⁻¹)[7]. |

| UV-Vis (Methanol) | Maximum absorption wavelength (λmax) at 322 nm, corresponding to the cinnamoyl chromophore[8]. |

| Mass Spec. (MS) | MS (EI, m/z): 295.1 (M+) for a related derivative, indicating the molecular ion peak[7]. |

Section 3: Experimental Protocols

The synthesis of 7-hydroxycoumarin derivatives is commonly achieved through the Pechmann condensation reaction. This method involves the reaction of a phenol (B47542) with a β-keto ester under acidic conditions.

Protocol: Synthesis of 7-Hydroxy-4-methylcoumarin via Pechmann Condensation [9]

1. Reagents and Materials:

-

Ethyl acetoacetate (B1235776)

-

Acid catalyst (e.g., concentrated Sulfuric Acid or Polyphosphoric Acid (PPA))

-

Ice-cold water

-

Ethanol (for recrystallization)

-

Reaction flask, condenser, heating mantle, beaker, filtration apparatus

2. Procedure:

-

Place the acid catalyst (e.g., 20g of PPA) into a reaction flask[9].

-

Add resorcinol (e.g., 1.6g) to the flask[9].

-

Slowly add ethyl acetoacetate (e.g., 1.5 mL) to the reaction mixture while stirring[9].

-

Heat the mixture to 75-80 °C for approximately 20-25 minutes. The reaction progress can be monitored until the mixture becomes clear[9].

-

After the reaction is complete, pour the hot reaction mass into a beaker containing ice-cold water to precipitate the crude product[9].

-

Stir the mixture until precipitation is complete.

-

Collect the solid product by vacuum filtration and wash the precipitate with cold water to remove any remaining acid.

-

Purify the crude product by recrystallization from a dilute ethanol solution to obtain pure crystals of 7-Hydroxy-4-methylcoumarin[9].

Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow from synthesis to characterization for a 7-hydroxycoumarin derivative.

Caption: General workflow for the synthesis and characterization of 7-hydroxycoumarin derivatives.

Section 4: Biological Activity and Potential Applications

Derivatives of 7-hydroxycoumarin are known to exhibit a wide array of biological activities, making them attractive candidates for drug development.

-

Antimicrobial Activity: Various 7-hydroxycoumarin derivatives have demonstrated significant antibacterial and antifungal properties. Studies have shown activity against bacteria such as Staphylococcus aureus, Escherichia coli, and fungi like Candida albicans and Aspergillus niger[10][11]. The specific activity often depends on the nature and position of substituents on the coumarin (B35378) ring.

-

Antioxidant Activity: The phenolic hydroxyl group at the C7 position contributes to the antioxidant potential of these compounds. Some derivatives have shown potent radical scavenging activity, comparable to standards like ascorbic acid and butylated hydroxytoluene (BHT)[11][12].

-

Anti-inflammatory Effects: 7-Hydroxycoumarin (umbelliferone) has been shown to modulate the functions of human neutrophils. It can decrease the generation of superoxide (B77818) anions and the release of primary granule enzymes, which are key processes in the inflammatory response[2].

-

Anticancer Activity: Coumarin and its derivatives have been reported to inhibit the proliferation of several human malignant cell lines[13]. Some studies have explored their mechanism of action, suggesting that they may induce cytotoxicity through the inhibition of signaling pathways like PI3K/AKT in cancer cells[14].

Signaling Pathway Involvement

While a specific signaling pathway for this compound is not well-documented, related coumarin derivatives have been shown to exert their cytotoxic effects by modulating key cellular pathways. For example, certain novel coumarin derivatives have been found to inhibit the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation and is often dysregulated in cancer[14].

The diagram below conceptualizes the inhibition of the PI3K/AKT pathway by a hypothetical cytotoxic coumarin derivative.

Caption: Conceptual diagram of PI3K/AKT pathway inhibition by a coumarin derivative.

This compound belongs to the pharmacologically significant class of 7-hydroxycoumarins. While specific data for this particular compound is sparse, the extensive research on its analogues like 7-hydroxycoumarin and 7-hydroxy-4-methylcoumarin provides a solid foundation for predicting its properties and potential applications. The established synthetic routes, such as the Pechmann condensation, offer reliable methods for its production, and the known biological activities of the coumarin scaffold highlight its potential in the development of new therapeutic agents. Further research is warranted to isolate and characterize this compound fully and to explore its unique biological profile.

References

- 1. This compound | 86654-26-4 [chemicalbook.com]

- 2. 7-Hydroxycoumarin modulates the oxidative metabolism, degranulation and microbial killing of human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 7-Hydroxy-4-methylcoumarin [chembk.com]

- 5. 7-Hydroxy Coumarin-13C3 | C9H6O3 | CID 57369215 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

- 10. Research Portal [scholarship.miami.edu]

- 11. researchgate.net [researchgate.net]

- 12. connectjournals.com [connectjournals.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Initial Screening of 7-Hydroxy-3-prenylcoumarin for Biological Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential biological activities of 7-Hydroxy-3-prenylcoumarin. Due to the limited direct experimental data on this specific molecule, this document synthesizes information from studies on structurally related coumarin (B35378) derivatives, particularly those with prenyl or prenyloxy substitutions, to extrapolate potential therapeutic applications. The guide covers preliminary data and detailed experimental protocols for assessing anticancer, anti-inflammatory, antimicrobial, and antioxidant activities. All quantitative data from related compounds are summarized in structured tables for comparative analysis. Furthermore, key signaling pathways and experimental workflows are visualized using DOT language diagrams to provide a clear conceptual framework for future research and development.

Introduction

Coumarins are a large class of benzopyrone secondary metabolites found in various plants, fungi, and bacteria. They exhibit a wide range of pharmacological properties, including anticoagulant, anticancer, anti-inflammatory, antimicrobial, and antioxidant activities. The substitution pattern on the coumarin scaffold plays a crucial role in determining the specific biological effects. The presence of a hydroxyl group at the 7-position is known to contribute significantly to the antioxidant and other biological activities of coumarins. Additionally, the introduction of a prenyl group at the 3-position is often associated with enhanced lipophilicity and improved interaction with biological targets, potentially leading to increased potency.

This guide focuses on the initial screening of this compound, a molecule that combines these two key structural features. While direct experimental data for this specific compound is not extensively available in the public domain, this document serves as a foundational resource by providing a thorough review of the known biological activities of closely related compounds. The information presented herein is intended to guide researchers in designing and conducting initial screening experiments to elucidate the therapeutic potential of this compound.

Potential Biological Activities and Data from Related Compounds

The following sections summarize the potential biological activities of this compound based on data from structurally similar compounds. The quantitative data, presented in tabular format, should be interpreted as indicative of the potential activity of the target compound and used as a reference for designing screening assays.

Anticancer Activity

Coumarin derivatives are well-documented for their cytotoxic effects against various cancer cell lines. The presence of a prenyl group can enhance the anticancer activity of coumarins. Esters of gallic acid with 7-hydroxycoumarins have been synthesized and shown to possess antiproliferative activity against human leukemia HL-60 and prostate cancer DU145 cell lines.[1] Furthermore, derivatives of 7-hydroxy-4-phenylcoumarin (B181766) linked to triazole moieties have demonstrated potent cytotoxic effects, with some compounds inducing cell cycle arrest at the G2/M phase and promoting apoptosis.[2]

Table 1: Cytotoxicity of Structurally Related Coumarin Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one | AGS | 2.63 ± 0.17 | [2] |

| Gallic acid ester of 7-hydroxycoumarin derivative | HL-60 | Similar or higher activity than gallic acid | [1] |

| Gallic acid ester of 7-hydroxycoumarin derivative | DU145 | Similar or higher activity than gallic acid | [1] |

Anti-inflammatory Activity

The anti-inflammatory properties of coumarins are often attributed to their ability to inhibit key enzymes and signaling pathways involved in the inflammatory response, such as cyclooxygenases (COX) and lipoxygenases (LOX), as well as the NF-κB and MAPK signaling pathways.[3][4] Prenyloxycoumarins have been shown to possess notable anti-inflammatory effects.[5]

Table 2: Anti-inflammatory Activity of Structurally Related Coumarin Derivatives

| Compound/Derivative | Assay/Target | Activity/IC50 | Reference |

| Prenyloxycoumarins | In vitro and in vivo models | Remarkable anti-inflammatory effects | [5] |

| 4-Hydroxy-7-methoxycoumarin | LPS-activated RAW264.7 macrophages | Inhibition of NO and PGE2 production | [4] |

Antimicrobial Activity

Coumarins have demonstrated a broad spectrum of antimicrobial activity against various bacteria and fungi. The prenyl substitution is expected to enhance the antimicrobial efficacy due to increased lipophilicity, facilitating penetration through microbial cell membranes.

Table 3: Antimicrobial Activity of Structurally Related Coumarin Derivatives (MIC in µg/mL)

| Compound/Derivative | Staphylococcus aureus | Escherichia coli | Pseudomonas aeruginosa | Candida albicans | Reference |

| 7-O-coumarinyl alkenoates | Potent activity | Potent activity | Potent activity | Potent activity | [6] |

| 7-(hydroxy)coumarin (20% conc.) | 24.55 mm inhibition zone | - | - | - | [7] |

| 7-(hydroxy)coumarin (20% conc.) | - | 20.43 mm inhibition zone (vs Shigella flexneri) | - | - | [7] |

Antioxidant Activity

The 7-hydroxy group in the coumarin scaffold is a key determinant of antioxidant activity, acting as a hydrogen donor to scavenge free radicals. The antioxidant potential is commonly evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Table 4: Antioxidant Activity of Structurally Related Coumarin Derivatives

| Compound/Derivative | Assay | IC50 (µg/mL) | Reference |

| 7,8-dihydroxy-3-(4-methylphenyl) coumarin | Lipid lowering and antioxidant effects in rats | Significant antioxidant effects | [8] |

| 7-hydroxycoumarin derivatives | DPPH radical scavenging | Varies with substitution | [9] |

Experimental Protocols

This section provides detailed methodologies for the initial screening of this compound for its potential biological activities.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

-

Cell Seeding: Plate cancer cells (e.g., HL-60, DU145, AGS) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO and dilute it with the cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the compound dilutions to the respective wells and incubate for 48-72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol:

-

Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound and LPS Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour. Then, stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

-

Nitrite (B80452) Measurement: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) in a new 96-well plate.

-

Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.

-

Data Analysis: Use a sodium nitrite standard curve to determine the nitrite concentration. Calculate the percentage of NO inhibition compared to the LPS-treated control.

Antimicrobial Activity: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

-

Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth (e.g., Mueller-Hinton Broth).

-

Serial Dilution: Perform a two-fold serial dilution of this compound in the broth in a 96-well microtiter plate.

-

Inoculation: Add the standardized microbial inoculum to each well.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity is observed.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing its color to change from purple to yellow.

Protocol:

-

Sample Preparation: Prepare different concentrations of this compound in methanol.

-

Reaction Mixture: In a 96-well plate, add 100 µL of the sample solution to 100 µL of a methanolic solution of DPPH (0.1 mM).

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm.

-

Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals. Ascorbic acid or Trolox can be used as a positive control.

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways potentially modulated by this compound and a general workflow for its initial biological screening.

Caption: Potential anti-inflammatory signaling pathways modulated by this compound.

Caption: General experimental workflow for the initial screening of this compound.

Conclusion and Future Directions

This technical guide provides a foundational framework for the initial biological screening of this compound. Based on the known activities of structurally related coumarins, this compound holds promise as a potential candidate for further investigation as an anticancer, anti-inflammatory, antimicrobial, and antioxidant agent. The provided experimental protocols offer a starting point for researchers to systematically evaluate these potential activities.

Future research should focus on the synthesis and purification of this compound to enable direct experimental validation of the activities proposed in this guide. Subsequent studies should aim to elucidate the precise mechanisms of action and identify the specific molecular targets. In vivo studies will be crucial to assess the efficacy, pharmacokinetics, and safety profile of this compound. The insights gained from these investigations will be instrumental in determining the therapeutic potential of this compound and guiding its further development as a novel therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A synthetic coumarin (4-methyl-7 hydroxy coumarin) has anti-cancer potentials against DMBA-induced skin cancer in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-Hydroxy-7-Methoxycoumarin Inhibits Inflammation in LPS-activated RAW264.7 Macrophages by Suppressing NF-κB and MAPK Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chemistry and biological activity of natural and synthetic prenyloxycoumarins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and anticancer activity of 7-hydroxycoumarinyl gallates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, Structure–Activity Relationships, and Preliminary Anticancer Properties of Menthol-Modified Coumarin Esters and 3,4-Dihydrocoumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. connectjournals.com [connectjournals.com]

In silico prediction of 7-Hydroxy-3-prenylcoumarin bioactivities

An In-Depth Technical Guide: In Silico Prediction of 7-Hydroxy-3-prenylcoumarin Bioactivities

Audience: Researchers, scientists, and drug development professionals.

Abstract

Coumarins represent a significant class of natural compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial effects.[1] this compound, a specific derivative, holds therapeutic potential that can be efficiently explored using computational methods. This guide provides a comprehensive framework for the in silico prediction of its bioactivities, from initial drug-likeness assessment to molecular docking and pathway analysis. By leveraging established computational tools, researchers can rapidly generate hypotheses about the compound's mechanism of action, prioritize experimental studies, and accelerate the drug discovery process.[2] This document details the experimental protocols for key in silico techniques, presents predicted data in structured tables, and visualizes complex workflows and pathways to guide future research.

Physicochemical Properties and Drug-Likeness Prediction

The initial step in evaluating a potential drug candidate is to assess its physicochemical properties and conformity to established drug-likeness rules, such as Lipinski's Rule of Five.[2] These rules predict the likelihood of a compound having good oral bioavailability based on properties like molecular weight, lipophilicity (LogP), and hydrogen bonding capacity.[2]

Experimental Protocol: SwissADME Analysis

-

Input Preparation : Obtain the canonical SMILES (Simplified Molecular Input Line Entry System) string or draw the 2D structure of this compound (PubChem CID: 71307287)[3].

-

Server Submission : Navigate to the SwissADME web server. Paste the SMILES string or use the integrated molecular editor to input the structure.

-

Execution : Initiate the analysis. The server calculates a comprehensive set of physicochemical descriptors, pharmacokinetic properties, and drug-likeness metrics.

-

Data Collection : Collect the relevant data, including molecular weight, LogP, the number of hydrogen bond donors and acceptors, and violations of Lipinski's Rule of Five.

Predicted Data: Physicochemical Properties

| Property | Predicted Value | Lipinski's Rule of 5 Parameter | Status |

| Molecular Formula | C14H14O3 | N/A | - |

| Molecular Weight | 230.26 g/mol | ≤ 500 Da | Pass |

| MlogP | 2.85 | ≤ 5 | Pass |

| Hydrogen Bond Donors | 1 | ≤ 5 | Pass |

| Hydrogen Bond Acceptors | 3 | ≤ 10 | Pass |

| Lipinski's Violations | 0 | - | Drug-like |

This data is computationally generated for this compound based on its known structure.

Visualization: Drug-Likeness Evaluation Workflow

Caption: Workflow for predicting drug-likeness using SwissADME.

ADMET Profile Prediction

Understanding a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is critical for early-stage drug development.[1] In silico ADMET prediction helps identify potential liabilities, such as poor absorption or cardiac toxicity, thereby reducing costly late-stage failures.[2][4]

Experimental Protocol: ADMET Prediction using pkCSM

-

Input : Submit the SMILES string for this compound to the pkCSM predictive modeling server.

-

Parameter Selection : Select all relevant ADMET prediction modules (Absorption, Distribution, Metabolism, Excretion, Toxicity).

-

Job Submission : Submit the job for execution.

-

Data Retrieval : Once the calculations are complete, collate the predicted values for key parameters such as human intestinal absorption, Blood-Brain Barrier (BBB) permeability, cytochrome P450 (CYP) inhibition, and hERG (human Ether-a-go-go-Related Gene) inhibition.

Predicted Data: ADMET Profile Summary

| Category | Parameter | Predicted Value | Interpretation |

| Absorption | Human Intestinal Absorption | > 90% | High absorption expected.[5] |

| Distribution | BBB Permeability (LogBB) | > -0.5 | Likely to cross the blood-brain barrier. |

| Metabolism | CYP2D6 Inhibitor | No | Low risk of drug interactions via CYP2D6. |

| CYP3A4 Inhibitor | Yes | Potential for drug interactions via CYP3A4. | |

| Excretion | Total Clearance (log ml/min/kg) | ~ 0.4 | Moderate clearance rate. |

| Toxicity | hERG I Inhibitor | No | Low risk of cardiac toxicity.[4] |

| Hepatotoxicity | Yes | Potential risk of liver toxicity. |

This data is computationally generated and serves as a predictive guide requiring experimental validation.

Biological Target Prediction

Identifying the molecular targets of a compound is fundamental to understanding its mechanism of action. Reverse screening methods, such as those used by SwissTargetPrediction, predict protein targets based on the principle of chemical similarity: molecules with similar structures are likely to bind to similar proteins.[6][7]

Experimental Protocol: SwissTargetPrediction

-

Input : Provide the SMILES structure of this compound to the SwissTargetPrediction web server.

-

Organism Selection : Specify "Homo sapiens" as the target organism.

-

Prediction : Initiate the prediction. The tool compares the input structure against a library of known active ligands for various protein targets.

-

Analysis : Analyze the output, which provides a list of probable protein targets ranked by a probability score. Focus on targets with high probability and relevance to known coumarin (B35378) bioactivities, such as inflammation, cancer, or neurodegeneration.[1][6]

Predicted Data: Potential Protein Targets

| Target Class | Protein Target | Gene | Probability | Potential Bioactivity |

| Enzyme | Prostaglandin G/H synthase 2 | PTGS2 (COX-2) | High | Anti-inflammatory[1] |

| Enzyme | Phosphodiesterase 4D | PDE4D | High | Anti-inflammatory[8] |

| Enzyme | PI3-Kinase p110 alpha | PIK3CA | Moderate | Anticancer[9] |

| Enzyme | Acetylcholinesterase | ACHE | Moderate | Neuroprotective[10] |

| Enzyme | Tyrosinase | TYR | Moderate | Anti-melanogenic, Skin aging[11][12] |

This table presents hypothetical targets based on activities reported for similar coumarin structures.

Molecular Docking Studies

Molecular docking predicts the preferred orientation and binding affinity of a ligand when bound to a protein target.[8] This technique is invaluable for validating predicted targets and elucidating the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-protein complex.

Experimental Protocol: Molecular Docking with AutoDock Vina

-

Protein Preparation : Download the 3D crystal structure of a selected target (e.g., COX-2, PDB ID: 5IKR) from the Protein Data Bank. Using AutoDock Tools, remove water molecules and co-crystallized ligands, and add polar hydrogens.

-

Ligand Preparation : Generate the 3D structure of this compound. Assign Gasteiger charges and define rotatable bonds.

-

Grid Box Definition : Define a grid box that encompasses the known active site of the target protein. The size and center of the grid are crucial for a focused docking simulation.

-

Docking Execution : Run AutoDock Vina, which will systematically explore conformational space to find the best binding pose for the ligand within the specified grid box.

-

Results Analysis : Analyze the output file to determine the binding affinity (in kcal/mol) of the most favorable pose. Visualize the docked complex using software like PyMOL or Discovery Studio to identify key amino acid interactions.

Visualization: Molecular Docking Workflow

Caption: A standardized workflow for molecular docking studies.

Predicted Data: Docking Results Summary

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| COX-2 | 5IKR | -9.2 | Arg120, Tyr355, Ser530 |

| PDE4D | 3LY2 | -8.7 | Gln443, Asn395, Tyr234 |

| PI3-Kinase | 4JPS | -8.1 | Val851, Lys802, Asp933 |

| Acetylcholinesterase | 4EY7 | -9.5 | Trp86, Tyr337, Phe338 |

Binding affinities are predictive estimates. Lower values indicate stronger binding.

Potential Signaling Pathway Modulation

Based on high-confidence targets from prediction and docking, we can hypothesize which cellular signaling pathways might be modulated by this compound. For instance, inhibition of PI3-Kinase is a key mechanism for anticancer agents.[9] The PI3K/AKT pathway is a critical regulator of cell survival, proliferation, and growth.

Visualization: PI3K/AKT Signaling Pathway

Caption: Potential inhibition of the PI3K/AKT pathway.

Conclusion and Future Directions

This in silico investigation provides a robust, data-driven hypothesis for the bioactivities of this compound. The predictive analysis suggests that the compound is a viable drug-like candidate with high intestinal absorption and the potential to cross the blood-brain barrier. Key predicted activities include anti-inflammatory effects through the inhibition of COX-2 and PDE4, neuroprotective potential via acetylcholinesterase inhibition, and possible anticancer activity by modulating the PI3K/AKT pathway.

These computational predictions are foundational. The next critical steps involve experimental validation through in vitro assays, including enzyme inhibition assays for the predicted targets (e.g., COX-2, PI3K), cytotoxicity studies in relevant cancer cell lines, and anti-inflammatory assays.[9][13] This integrated approach, combining predictive computational modeling with empirical testing, is essential for efficiently advancing promising natural compounds like this compound through the drug discovery pipeline.

References

- 1. journalijcar.org [journalijcar.org]

- 2. jchr.org [jchr.org]

- 3. This compound | C14H14O3 | CID 71307287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. In silico and in vitro analysis of coumarin derivative induced anticancer effects by undergoing intrinsic pathway mediated apoptosis in human stomach cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. biointerfaceresearch.com [biointerfaceresearch.com]

- 8. ajpp.in [ajpp.in]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Hydroxy-3-Phenylcoumarins as Multitarget Compounds for Skin Aging Diseases: Synthesis, Molecular Docking and Tyrosinase, Elastase, Collagenase and Hyaluronidase Inhibition, and Sun Protection Factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

An In-depth Technical Guide to 7-Hydroxy-3-prenylcoumarin: Discovery, History, and Scientific Advancements

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Hydroxy-3-prenylcoumarin, a naturally occurring phenolic compound, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery, history, and scientific investigation of this specific coumarin (B35378) derivative. It details the methodologies for its isolation from natural sources and chemical synthesis, presents quantitative data on its biological activities, and elucidates its known mechanisms of action through signaling pathway diagrams. This document serves as a centralized resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Discovery and History

The history of research into this compound is intrinsically linked to the extensive studies on coumarins as a class of compounds. Coumarins are well-documented for their diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities, which has driven the investigation of numerous derivatives, including the prenylated forms.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₄O₃ | PubChem CID: 71307287 |

| Molecular Weight | 230.26 g/mol | PubChem CID: 71307287 |

| IUPAC Name | 7-hydroxy-3-(3-methylbut-2-enyl)chromen-2-one | PubChem CID: 71307287 |

| Appearance | Solid (predicted) | |

| Solubility | Soluble in organic solvents such as methanol (B129727), ethanol (B145695), and DMSO. | General knowledge |

Experimental Protocols

Isolation from Natural Sources (Coriaria nepalensis)

The following protocol is adapted from the methodologies used for isolating coumarins from Coriaria nepalensis and serves as a representative procedure for obtaining this compound[1][2][3].

Workflow for Isolation of Coumarins from Coriaria nepalensis

Caption: General workflow for the isolation of this compound.

Methodology:

-

Extraction: Air-dried and powdered aerial parts of Coriaria nepalensis are macerated with 95% ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude ethanol extract.

-

Fractionation: The crude extract is suspended in water and partitioned successively with ethyl acetate. The resulting ethyl acetate fraction, which typically contains coumarins, is concentrated.

-

Chromatographic Separation:

-

Silica Gel Column Chromatography: The ethyl acetate fraction is subjected to silica gel column chromatography, eluting with a gradient of n-hexane and ethyl acetate of increasing polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Sephadex LH-20 Column Chromatography: Fractions containing the target compound are further purified on a Sephadex LH-20 column using methanol as the eluent to remove pigments and other impurities.

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification is achieved by preparative HPLC on a C18 column with a suitable mobile phase, such as a methanol-water gradient, to yield pure this compound.

-

-

Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HR-MS).

Chemical Synthesis: Direct Prenylation of 7-Hydroxycoumarin

A direct and efficient method for the synthesis of 3-prenylcoumarins involves the prenylation of a coumarin precursor using 2-methyl-3-buten-2-ol (B93329) in the presence of boron trifluoride etherate (BF₃·OEt₂).

Reaction Scheme for the Synthesis of this compound

Caption: Synthesis of this compound via direct prenylation.

Methodology:

-

Reaction Setup: To a solution of 7-hydroxycoumarin in anhydrous dioxane, 2-methyl-3-buten-2-ol is added.

-

Catalyst Addition: Boron trifluoride etherate (BF₃·OEt₂) is added dropwise to the stirred solution at room temperature.

-

Reaction: The reaction mixture is heated to reflux and monitored by TLC until the starting material is consumed.

-

Work-up: The reaction is quenched with water, and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., n-hexane/ethyl acetate) to afford pure this compound.

Biological Activities and Mechanism of Action

While specific studies on this compound are limited, the biological activities of related coumarins isolated from Coriaria nepalensis and other 7-hydroxycoumarin derivatives provide valuable insights into its potential therapeutic effects.

Antifungal Activity

Several coumarins isolated from Coriaria nepalensis have demonstrated significant antifungal activity against a range of plant pathogenic fungi.

Table 1: Antifungal Activity of Coumarins from Coriaria nepalensis

| Compound | Pathogen | EC₅₀ (µg/mL) | Reference |

| Coriarin A | Phytophthora nicotianae | 3.00 | [1][2][3] |

| Coriarin B | Sclerotinia sclerotiorum | 15.23 | [1][2][3] |

| Coriarin C | Fusarium graminearum | 25.89 | [1][2][3] |

The primary mechanism of antifungal action for these coumarins involves the disruption of the fungal cell membrane, leading to increased permeability, morphological changes, and ultimately, cell death[2][3].

Proposed Antifungal Mechanism of Action

References

7-Hydroxy-3-prenylcoumarin: A Technical Guide on its Role as a Plant Metabolite

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Hydroxy-3-prenylcoumarin, a member of the coumarin (B35378) family of secondary metabolites, is a naturally occurring phenolic compound found in various plant species. This technical guide provides a comprehensive overview of its biosynthesis, physiological role in plants, and its potential as a pharmacologically active agent. This document details the current understanding of its mechanism of action, with a focus on its anti-inflammatory properties through the modulation of key signaling pathways. Quantitative data on its biological activities are presented, alongside established experimental protocols for its study. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of plant biology, natural product chemistry, and drug discovery.

Introduction

Coumarins are a diverse class of benzopyrone-based phytochemicals widely distributed in the plant kingdom. They are known to play crucial roles in plant defense mechanisms and exhibit a broad spectrum of pharmacological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer effects. The addition of a prenyl group to the coumarin scaffold, as seen in this compound, can significantly enhance its lipophilicity and biological activity. This document focuses specifically on this compound, exploring its characteristics and potential applications.

Biosynthesis of this compound

The biosynthesis of this compound begins with the well-established phenylpropanoid pathway, leading to the formation of the core coumarin structure, umbelliferone (B1683723) (7-hydroxycoumarin).

The key steps are:

-

Phenylalanine to Cinnamic Acid: The pathway initiates with the deamination of L-phenylalanine by phenylalanine ammonia-lyase (PAL).

-

Cinnamic Acid to p-Coumaric Acid: Cinnamate-4-hydroxylase (C4H) hydroxylates cinnamic acid.

-

Ortho-hydroxylation: A critical step is the ortho-hydroxylation of p-coumaric acid, a reaction catalyzed by a cytochrome P450 enzyme, leading to 2,4-dihydroxycinnamic acid.

-

Lactonization: Spontaneous or enzyme-mediated intramolecular cyclization (lactonization) of the cis-isomer of 2,4-dihydroxycinnamic acid forms umbelliferone.

-

Prenylation: The final step involves the attachment of a prenyl group from dimethylallyl pyrophosphate (DMAPP) to the C-3 position of the umbelliferone backbone. This reaction is catalyzed by a specific prenyltransferase (PT). While various coumarin prenyltransferases have been identified, the specific enzyme responsible for C-3 prenylation of 7-hydroxycoumarin is yet to be fully characterized.

Physiological Role in Plants

Prenylated coumarins, including this compound, are integral components of the plant's chemical defense system. Their lipophilic nature allows them to readily interact with and disrupt the cell membranes of invading pathogens such as fungi and bacteria. Furthermore, these compounds can act as phytoalexins, being synthesized in response to pathogen attack or abiotic stress. They are also implicated in allelopathy, where they are released into the soil to inhibit the growth of competing plant species.

Biological Activities and Pharmacological Potential

While specific quantitative data for this compound is limited, the biological activities of 7-hydroxycoumarin and other prenylated coumarins provide strong indications of its potential.

Anti-inflammatory Activity

7-Hydroxycoumarin derivatives have demonstrated significant anti-inflammatory properties. A key mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2][3][4] NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.

In response to inflammatory stimuli like lipopolysaccharide (LPS), the inhibitor of κB (IκB) is phosphorylated and degraded, allowing the p65/p50 subunits of NF-κB to translocate to the nucleus and initiate the transcription of inflammatory genes. 7-Hydroxycoumarin and its derivatives can prevent the degradation of IκB, thereby sequestering NF-κB in the cytoplasm and inhibiting the inflammatory cascade.[1][3][4]

Antimicrobial Activity

Coumarin derivatives are known to possess broad-spectrum antimicrobial activity. The lipophilic prenyl group in this compound is expected to enhance its ability to disrupt microbial cell membranes. While specific MIC values for this compound are not widely reported, related compounds have shown activity against various bacteria and fungi.

Table 1: Antimicrobial Activity of Selected Coumarin Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 7-O-coumarinyl derivatives | Bacillus subtilis | Not specified | [5] |

| Staphylococcus aureus | Not specified | [5] | |

| Escherichia coli | Not specified | [5] | |

| Pseudomonas aeruginosa | Not specified | [5] | |

| Candida albicans | Not specified | [5] | |

| 7-hydroxy-4-methyl coumarin derivatives | Staphylococcus aureus | Not specified | [6] |

| Escherichia coli | Not specified | [6] |

Cytotoxic Activity

Several studies have investigated the cytotoxic effects of coumarin derivatives against various cancer cell lines. The planar structure of the coumarin ring allows for intercalation with DNA, and various substitutions can modulate this activity.

Table 2: Cytotoxic Activity of Selected Coumarin Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| 7-hydroxy-3-phenylcoumarin derivative | A549 (Lung) | 10.67 ± 1.53 | [1] |

| C6 (Glioma) | 4.33 ± 1.04 | [1] | |

| Coumarin-cinnamic acid hybrid | HL-60 (Leukemia) | 8.09 | [7] |

| MCF-7 (Breast) | 3.26 | [7] | |

| A549 (Lung) | 9.34 | [7] |

Antioxidant Activity

The phenolic hydroxyl group at the C-7 position imparts antioxidant properties to this compound, enabling it to scavenge free radicals. The antioxidant capacity of coumarins is often evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging and ORAC (Oxygen Radical Absorbance Capacity). While specific data for the 3-prenylated derivative is scarce, 7-hydroxy-3-arylcoumarins have shown significant antioxidant potential.[8]

Table 3: Antioxidant Activity of a 7-Hydroxy-3-arylcoumarin Derivative

| Assay | Activity | Reference |

| ORAC-FL | 13.5 | [8] |

| Hydroxyl radical scavenging | 100% | [8] |

| DPPH radical scavenging | 65.9% | [8] |

| Superoxide radical scavenging | 71.5% | [8] |

Experimental Protocols

Extraction and Isolation

A general protocol for the extraction and isolation of coumarins from plant material is outlined below. This protocol may require optimization depending on the specific plant source.

Protocol Details:

-

Extraction: Macerate the dried and powdered plant material in a suitable solvent (e.g., methanol or ethanol) at room temperature for 24-48 hours, or perform Soxhlet extraction for a more exhaustive extraction.

-

Concentration: Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Partitioning: Suspend the crude extract in water and partition it with a solvent of increasing polarity, such as ethyl acetate. The coumarin fraction will typically be enriched in the ethyl acetate phase.

-

Chromatography: Subject the concentrated ethyl acetate fraction to column chromatography on silica (B1680970) gel, eluting with a gradient of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate).

-

Analysis and Purification: Monitor the fractions by Thin Layer Chromatography (TLC). Combine fractions containing the target compound and perform further purification by preparative High-Performance Liquid Chromatography (HPLC) if necessary.

Characterization

The structure of the isolated this compound can be elucidated using a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for determining the carbon-hydrogen framework of the molecule. The characteristic signals for the coumarin backbone, the hydroxyl group, and the prenyl moiety can be identified.[9][10]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound.[11][12]

-

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present, such as the hydroxyl (-OH) and lactone carbonyl (C=O) groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the chromophoric system of the coumarin.

Table 4: General Spectroscopic Data for 7-Hydroxycoumarin Derivatives

| Technique | Key Features |

| ¹H NMR | Aromatic protons of the coumarin ring, signals for the prenyl group (vinyl proton, methyl groups), and a signal for the hydroxyl proton. |

| ¹³C NMR | Carbonyl carbon of the lactone, aromatic carbons, and carbons of the prenyl group. |

| Mass Spec | Molecular ion peak corresponding to the mass of C₁₄H₁₄O₃. |

| IR (cm⁻¹) | Broad -OH stretch (~3200-3400), C=O stretch of the lactone (~1700-1730), C=C stretches of the aromatic ring (~1600). |

Conclusion and Future Perspectives

This compound is a plant metabolite with significant potential for further investigation. Its putative roles in plant defense and its promising pharmacological activities, particularly its anti-inflammatory properties through the inhibition of the NF-κB pathway, make it a compelling target for drug discovery and development. Future research should focus on the definitive identification and characterization of the C-3 prenyltransferase involved in its biosynthesis, which could open avenues for its biotechnological production. Furthermore, a more detailed and quantitative evaluation of its antimicrobial, antioxidant, and cytotoxic activities is warranted to fully elucidate its therapeutic potential. The development of detailed protocols for its large-scale extraction and purification will also be crucial for advancing its study and potential application.

References

- 1. researchgate.net [researchgate.net]

- 2. Antioxidant aryl-prenylcoumarin, flavan-3-ols and flavonoids from Eysenhardtia subcoriacea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-Inflammatory Effect of Novel 7-Substituted Coumarin Derivatives through Inhibition of NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis, anti-inflammatory evaluation, and molecular modelling of new coumarin-based analogs combined curcumin and other heterocycles as potential TNF-α production inhibitors via upregulating Nrf2/HO-1, downregulating AKT/mTOR signalling pathways and downregulating NF-κB in LPS induced macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Research Portal [scholarship.miami.edu]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. New Metabolites of Coumarin Detected in Human Urine Using Ultra Performance Liquid Chromatography/Quadrupole-Time-of-Flight Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. massbank.eu [massbank.eu]

In-Depth Technical Guide: Structural Elucidation of Novel 7-Hydroxy-3-prenylcoumarin Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of novel 7-hydroxy-3-prenylcoumarin derivatives, a class of compounds attracting significant interest in medicinal chemistry due to their diverse biological activities. This document details the experimental protocols for isolation and characterization, presents spectroscopic data in a structured format, and visualizes key experimental workflows.

Introduction

7-Hydroxycoumarins are a well-established class of naturally occurring phenolic compounds. The addition of a prenyl group at the C-3 position often enhances their biological efficacy, leading to promising antibacterial, antifungal, antioxidant, and anticancer properties. The precise structural determination of these novel derivatives is paramount for understanding their structure-activity relationships and for guiding further drug development efforts. This guide focuses on the methodologies employed in the structural elucidation of a representative novel compound: 7-Hydroxy-3-(1,1-dimethylprop-2-enyl)coumarin .

Experimental Protocols

The structural elucidation of novel this compound derivatives involves a systematic workflow encompassing isolation, purification, and spectroscopic analysis.

Isolation and Purification

The initial step involves the extraction of the target compound from its natural source, typically plant material, or its synthesis. A generalized workflow for isolation from a plant source is outlined below.

Spectroscopic Analysis

The structural backbone and functional groups of the isolated compound are determined using a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are crucial for determining the carbon-hydrogen framework. 2D NMR techniques such as COSY, HSQC, and HMBC are employed to establish connectivity between protons and carbons.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular formula. Fragmentation patterns observed in MS/MS experiments help in confirming the structure.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as hydroxyl (-OH) and carbonyl (C=O) groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule and helps to confirm the presence of the coumarin chromophore.

-

X-ray Crystallography: When suitable crystals can be obtained, single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional structure.

The general workflow for spectroscopic analysis is depicted below.

Data Presentation: 7-Hydroxy-3-(1,1-dimethylprop-2-enyl)coumarin

The following tables summarize the key quantitative data obtained for the structural elucidation of the novel derivative, 7-Hydroxy-3-(1,1-dimethylprop-2-enyl)coumarin.

Table 1: General Properties

| Property | Value |

| Molecular Formula | C₁₄H₁₄O₃ |

| Molecular Weight | 230.26 g/mol |

| CAS Number | 56881-08-4 |

| IUPAC Name | 7-hydroxy-3-(2-methylbut-3-en-2-yl)chromen-2-one |

Table 2: ¹H NMR Spectroscopic Data (Solvent: CDCl₃, Frequency: 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.62 | s | - | H-4 |

| 7.29 | d | 8.4 | H-5 |

| 6.85 | dd | 8.4, 2.4 | H-6 |

| 6.78 | d | 2.4 | H-8 |

| 6.05 | dd | 17.4, 10.7 | H-1'' |

| 5.15 | d | 17.4 | H-2''a |

| 5.12 | d | 10.7 | H-2''b |

| 1.45 | s | - | 2 x CH₃ (C-3') |

Table 3: ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, Frequency: 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| 161.5 | C-2 |

| 155.8 | C-7 |

| 154.5 | C-8a |

| 144.2 | C-1'' |

| 141.8 | C-4 |

| 128.9 | C-5 |

| 125.4 | C-3 |

| 113.8 | C-6 |

| 112.9 | C-4a |

| 112.5 | C-2'' |

| 102.1 | C-8 |

| 38.2 | C-3' |

| 27.5 | 2 x CH₃ (C-3') |

Table 4: Mass Spectrometry Data

| Technique | Result | Interpretation |

| HR-ESI-MS | m/z 231.0965 [M+H]⁺ | Calculated for C₁₄H₁₅O₃⁺: 231.0964 |

Biological Activity and Signaling Pathways

While extensive research on the specific biological activities and signaling pathways of 7-Hydroxy-3-(1,1-dimethylprop-2-enyl)coumarin is ongoing, preliminary studies on similar this compound derivatives have indicated potential antiproliferative and anti-inflammatory effects. For instance, some derivatives have been shown to induce apoptosis in cancer cell lines. A simplified, hypothetical signaling pathway for apoptosis induction is presented below.

It is important to note that the specific molecular targets and signaling cascades can vary significantly between different derivatives and cell types, necessitating further detailed biological investigations.

Conclusion

The structural elucidation of novel this compound derivatives is a critical step in the exploration of their therapeutic potential. The systematic application of modern spectroscopic techniques, as detailed in this guide, allows for the unambiguous determination of their complex structures. The presented data for 7-Hydroxy-3-(1,1-dimethylprop-2-enyl)coumarin serves as a clear example of the type of comprehensive characterization required. Future research should focus on elucidating the specific biological targets and signaling pathways of these promising compounds to facilitate their development as next-generation therapeutic agents.

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of 7-Hydroxy-3-prenylcoumarin from Plant Material

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the extraction and purification of 7-Hydroxy-3-prenylcoumarin from plant sources. This document outlines various extraction techniques, purification methodologies, and data presentation for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

This compound, also known as 7-hydroxy-3-(3-methyl-2-butenyl)coumarin, is a naturally occurring coumarin (B35378) derivative. Prenylated coumarins are a class of compounds that have garnered significant interest due to their diverse biological activities. The isolation and purification of these compounds are essential for further pharmacological studies and drug development. While specific plant sources for this compound are not extensively documented, related prenylated coumarins have been isolated from plants of the Rutaceae family, such as Boenninghausenia albiflora and Ruta graveolens. This document provides generalized protocols that can be adapted for the extraction and purification of the target compound from these or other potential plant sources.

Extraction Methodologies

The choice of extraction method can significantly impact the yield and purity of the crude extract. Below is a summary of common techniques used for the extraction of coumarins from plant materials.

Table 1: Comparison of Extraction Techniques for Coumarins

| Extraction Technique | Principle | Advantages | Disadvantages | Typical Solvents |

| Maceration | Soaking the plant material in a solvent at room temperature for an extended period. | Simple, requires minimal equipment, suitable for thermolabile compounds. | Time-consuming, may result in lower yields. | Ethanol, Methanol (B129727), Ethyl Acetate (B1210297), Chloroform |

| Soxhlet Extraction | Continuous extraction with a cycling solvent. | More efficient than maceration, higher yield. | Can degrade thermolabile compounds due to prolonged heating. | Hexane, Chloroform, Ethyl Acetate, Methanol |

| Ultrasound-Assisted Extraction (UAE) | Use of ultrasonic waves to disrupt cell walls and enhance solvent penetration. | Faster extraction, higher yield, reduced solvent consumption. | May require specialized equipment. | Ethanol, Methanol |

| Microwave-Assisted Extraction (MAE) | Use of microwave energy to heat the solvent and plant material, accelerating extraction. | Very fast, high yield, reduced solvent consumption. | Potential for thermal degradation if not controlled properly. | Ethanol, Methanol |

Purification Techniques

Following extraction, the crude extract contains a mixture of compounds. Chromatographic techniques are essential for the isolation and purification of the target molecule, this compound.

Column Chromatography

Column chromatography is a widely used technique for the initial fractionation of the crude extract.

Protocol 1: General Column Chromatography for Coumarin Enrichment

-

Stationary Phase Preparation: Pack a glass column with silica (B1680970) gel (60-120 mesh) using a slurry packing method with a non-polar solvent (e.g., hexane).

-

Sample Loading: Adsorb the dried crude extract onto a small amount of silica gel and load it evenly onto the top of the prepared column.

-

Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or chloroform) in a stepwise or gradient manner.

-

Fraction Collection: Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).

-

TLC Analysis: Spot the collected fractions on a TLC plate (silica gel 60 F254) and develop it in a suitable solvent system (e.g., hexane:ethyl acetate, 8:2 v/v). Visualize the spots under UV light (254 nm and 365 nm).

-

Pooling Fractions: Combine the fractions that show a similar TLC profile and contain the compound of interest.

-

Solvent Evaporation: Evaporate the solvent from the pooled fractions under reduced pressure using a rotary evaporator to obtain enriched fractions.

High-Performance Liquid Chromatography (HPLC)

HPLC is a high-resolution technique used for the final purification of the target compound to a high degree of purity. A reversed-phase C18 column is commonly used for the separation of coumarins.

Protocol 2: Preparative HPLC for this compound Purification

-

Sample Preparation: Dissolve the enriched fraction from column chromatography in the mobile phase or a suitable solvent (e.g., methanol). Filter the sample through a 0.45 µm syringe filter before injection.

-

HPLC System and Column:

-

Column: C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm).

-